molecular formula C9H14Cl2O2 B8578552 5,5-Dichloro-3-methyl-2-(propan-2-yl)pent-4-enoic acid CAS No. 79994-88-0

5,5-Dichloro-3-methyl-2-(propan-2-yl)pent-4-enoic acid

Cat. No. B8578552
M. Wt: 225.11 g/mol
InChI Key: QZMKXBQHVBRDKP-UHFFFAOYSA-N
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Patent
US04338326

Procedure details

A solution of 23.41 g (0.0925 mol) of ethyl 5,5-dichloro-3-methyl-2-isopropyl-4-pentenoate, 11.10 g (0.278 mol) of sodium hydroxide, 40 ml of water, and 40 ml of ethanol was refluxed for 3 days under N2, the solvent was concentrated on the rotary evaporator, the residue taken up in 300 ml of water and extracted 2× with ether. The aqueous layer was acidified with conc. HCl, then extracted 3× with 150 ml of ether. The combined ether extracts were washed with water, dried (MgSO4), and stripped to give 17.09 g (82% yield) of the desired acid.
Quantity
23.41 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:15])=[CH:3][CH:4]([CH3:14])[CH:5]([CH:11]([CH3:13])[CH3:12])[C:6]([O:8]CC)=[O:7].[OH-].[Na+].O>C(O)C>[Cl:1][C:2]([Cl:15])=[CH:3][CH:4]([CH3:14])[CH:5]([CH:11]([CH3:12])[CH3:13])[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
23.41 g
Type
reactant
Smiles
ClC(=CC(C(C(=O)OCC)C(C)C)C)Cl
Name
Quantity
11.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated on the rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with ether
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with 150 ml of ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC(C(C(=O)O)C(C)C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.09 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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